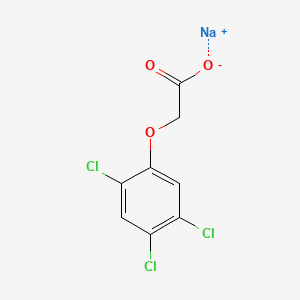

Sodium 2,4,5-trichlorophenoxyacetate

Descripción general

Descripción

Sodium 2,4,5-trichlorophenoxyacetate is a compound related to the family of phenoxyacetate herbicides. While the provided papers do not directly discuss this compound, they offer insights into related chemicals that can help infer properties and behaviors of Sodium 2,4,5-trichlorophenoxyacetate. For instance, paper discusses the complexing ability of 2,4-dichlorophenoxyacetate with various cations, which may suggest similar complexation behavior for Sodium 2,4,5-trichlorophenoxyacetate due to the structural similarity.

Synthesis Analysis

A new synthesis route for 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which is closely related to Sodium 2,4,5-trichlorophenoxyacetate, is described in paper . The process involves converting hexachlorocyclohexane isomers into 1,2,4-trichlorobenzene, followed by synthesis into 2,5-dichlorophenoxyacetic acid and subsequent chlorination to yield 2,4,5-T. This synthesis route is notable for its use of by-products from the manufacture of other chemicals, suggesting an efficient use of resources.

Molecular Structure Analysis

Although the papers do not directly analyze the molecular structure of Sodium 2,4,5-trichlorophenoxyacetate, paper provides the crystal structure of a related sodium salt of 4-carboxyphenoxyacetic acid. The described coordination geometry and hydrogen bonding could be analogous to the molecular structure of Sodium 2,4,5-trichlorophenoxyacetate, considering the similarity in the functional groups present in both compounds.

Chemical Reactions Analysis

The self-condensation of sodium 2,4,5-trihalothiophenolates is discussed in paper , which may have parallels to the reactivity of Sodium 2,4,5-trichlorophenoxyacetate under similar conditions. The formation of polymeric materials upon heating indicates that Sodium 2,4,5-trichlorophenoxyacetate could also undergo polymerization or other condensation reactions when subjected to high temperatures in appropriate solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 2,4,5-trichlorophenoxyacetate can be inferred from the related compounds discussed in the papers. For example, the thermodynamic parameters for the formation of complexes with cations, as studied for 2,4-dichlorophenoxyacetate in paper , could be relevant to understanding the behavior of Sodium 2,4,5-trichlorophenoxyacetate in various environments, including its stability and solubility. Additionally, the effects of 2,4-dichlorophenoxyacetic acid on biogenic amines in rat brain and cerebrospinal fluid, as reported in paper , may suggest potential biological interactions or toxicity profiles for Sodium 2,4,5-trichlorophenoxyacetate, given the structural similarities between the two compounds.

Aplicaciones Científicas De Investigación

1. Agricultural Applications

Sodium 2,4,5-trichlorophenoxyacetate (2,4,5-T) has been studied for its application in agriculture, particularly for its effects on plant growth and development. Research has shown that preharvest foliar sprays of 2,4,5-T on carrots can result in sprout retardation in the harvested crop. This suggests its potential utility in controlling undesirable sprouting during storage of root vegetables like carrots and turnips (Dallyn & Smith, 1952). Additionally, other studies have explored the effects of 2,4,5-T on flowering and yield in various crop plants, although results indicate that it may not significantly affect flowering times or crop yields (Rice, 1950).

2. Environmental Impact and Degradation

The environmental impact and degradation of 2,4,5-T have been significant areas of research. Studies have investigated the biodegradation of 2,4,5-T, revealing that certain bacterial strains, like Cellulosimicrobium sp. strain NPZ-121, are capable of degrading 2,4,5-T, which is notable given its toxic and carcinogenic effects on animals and humans (Korobov et al., 2018). Additionally, the anaerobic degradation of 2,4,5-T in methanogenic aquifers has been studied, showing the formation of various intermediates through sequential dehalogenation steps (Gibson & Suflita, 1990).

3. Biotechnological Approaches for Remediation

Biotechnological methods have been explored for the remediation of environments contaminated with 2,4,5-T. For example, plasmid-assisted molecular breeding has led to the development of bacterial strains capable of degrading 2,4,5-T by using it as their sole carbon source at high concentrations, which is crucial for addressing the persistence of this herbicide in the environment (Kellogg et al., 1981).

4. Electrochemical and Photoassisted Degradation

The electrochemical and photoassisted degradation of 2,4,5-T has been examined as a potential method for environmental cleanup. Studies have shown that acidic aqueous solutions containing 2,4,5-T can be degraded efficiently through peroxi-coagulation using Fe anodes and O2-diffusion cathodes, with improvements observed under UV irradiation. This suggests a promising approach for the removal of 2,4,5-T from water sources (Boye et al., 2003).

Safety And Hazards

Inhalation of Sodium 2,4,5-trichlorophenoxyacetate can cause inflamed mucous membranes . Contact with eyes may cause irritation and swelling . Skin contact can cause irritation, rashes, and swelling . Ingestion can result in weakness and lethargy, anorexia, diarrhea, spasticity, and possible death from ventricular fibrillation and subsequent cardiac arrest .

Propiedades

IUPAC Name |

sodium;2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3.Na/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVMKVOQCMSZSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041333 | |

| Record name | 2,4,5-T-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2,4,5-trichlorophenoxyacetate | |

CAS RN |

13560-99-1 | |

| Record name | 2,4,5-T-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013560991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-T-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO453154P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)